molecular formula C12H16N2O B1466605 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine CAS No. 1507027-03-3

2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine

Cat. No.: B1466605
CAS No.: 1507027-03-3
M. Wt: 204.27 g/mol
InChI Key: QPTUFJNQXZNZSU-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzo[d]oxazole moiety attached to a 3-methylbutan-1-amine chain.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTUFJNQXZNZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry

In chemical research, 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine serves as an intermediate in synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to various derivatives that can exhibit enhanced properties.

Biology

This compound has been investigated for its biological activity:

  • Antimicrobial Properties: Studies have shown that benzoxazole derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics.
  • Anticancer Activity: Research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways, such as the activation of caspases and modulation of NF-kB activity.

Medicine

The therapeutic potential of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine includes:

  • Anti-inflammatory Effects: It has been shown to inhibit enzymes like prostaglandin H2 synthase (PGHS), which are involved in inflammatory processes.
  • Neuroprotective Properties: The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and as a component in various processes. Its properties can enhance the performance of polymers and other materials used in manufacturing.

Case Study 1: Antimicrobial Activity

A study conducted on various benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine, demonstrated significant antibacterial activity against strains of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

CompoundMIC (µg/mL)Target Bacteria
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine32E. coli
Standard Antibiotic64E. coli

Case Study 2: Anti-inflammatory Mechanism

Research highlighted the anti-inflammatory mechanism of this compound through its interaction with PGHS. In vitro assays showed a reduction in prostaglandin synthesis when treated with varying concentrations of the compound, supporting its potential use in inflammatory disorders.

Concentration (µM)Prostaglandin Synthesis (% Inhibition)
1025
5050
10075

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, including its efficacy against various pathogens and its cytotoxic effects on cancer cells.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, which is known for its diverse biological properties. The synthesis of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine typically involves the reaction of appropriate precursors that facilitate the formation of the oxazole ring, followed by amination to introduce the amine group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine. A screening of related compounds revealed selective antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis, while showing limited efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for several derivatives are summarized in Table 1.

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
132>128
216>128
38>128

Anticancer Activity

The cytotoxicity of benzoxazole derivatives has been extensively studied, with many compounds demonstrating selective toxicity towards cancer cells while sparing normal cells. For instance, compounds derived from the benzoxazole structure have shown significant activity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) indicates that modifications to the benzoxazole ring can enhance anticancer efficacy.

In a study evaluating the cytotoxic effects on multiple cancer lines, it was found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer properties . Table 2 summarizes some key findings regarding the cytotoxicity of selected derivatives.

CompoundCell LineIC50 (nM)
AMCF-750
BA54975
CPC330

Case Studies

Several case studies have explored the therapeutic potential of benzoxazole derivatives:

  • Antibacterial Activity : A study conducted on a series of benzoxazole derivatives demonstrated selective antibacterial activity against Bacillus subtilis, with some compounds achieving MIC values as low as 8 µg/mL .
  • Anticancer Efficacy : Research involving molecular docking studies indicated that certain derivatives exhibit strong binding affinities to key enzymes involved in cancer progression, suggesting their potential as therapeutic agents .
  • Neuroprotective Effects : Some benzoxazole derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases such as Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine
Reactant of Route 2
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.